molecular formula C8H20Cl3N5O B2765189 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine CAS No. 915922-87-1

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine

Cat. No.: B2765189
CAS No.: 915922-87-1
M. Wt: 308.63
InChI Key: WIRWEUIIQNHQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine is a chemical compound that features a triazole ring and a piperazine ring The triazole ring is a five-membered ring containing three nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine are involved in the biosynthesis of Strigolactone (SL), a type of plant hormone . The compound acts as an inhibitor of SL biosynthesis, affecting the growth and development of plants . In addition, it has been found to have promising anticancer activity, potentially interacting with the aromatase enzyme .

Mode of Action

This compound interacts with its targets by forming hydrogen bonds . This interaction leads to the inhibition of SL biosynthesis, resulting in increased shoot branching and inhibition of seed germination in certain parasitic plants . In the context of cancer, the compound exhibits cytotoxic activity against certain cancer cell lines .

Biochemical Pathways

The compound affects the SL biosynthesis pathway in plants. SL biosynthesis starts with the isomerization of all-trans-β-carotene into 9-cis-β-carotene, followed by a series of reactions leading to the production of Carlactone (CL), a core precursor in SL biosynthesis . The compound inhibits this pathway, leading to increased shoot branching and inhibition of seed germination .

Pharmacokinetics

It is known that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The inhibition of SL biosynthesis by this compound results in increased shoot branching and inhibition of seed germination in certain parasitic plants . In the context of cancer, the compound exhibits cytotoxic activity against certain cancer cell lines, showing promising anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine can be synthesized through a multi-step process. One common method involves the reaction of 1-(2-chloroethyl)piperazine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperazine ring can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole or piperazine rings.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted triazole or piperazine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole and piperazine ring makes it a versatile building block for various applications in research and industry .

Properties

IUPAC Name

1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVDCISKBZNFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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